2,2-Dimethylsuccinic acid 4-(4-methoxybenzyl) ester
Overview
Description
2,2-Dimethylsuccinic acid 4-(4-methoxybenzyl) ester is a chemical compound with the molecular formula C14H18O5 and a molecular weight of 266.29 g/mol. It is derived from 2,2-Dimethylsuccinic acid and 4-Methoxybenzyl phenylacetate .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethylsuccinic acid 4-(4-methoxybenzyl) ester can be deduced from its parent compounds. 2,2-Dimethylsuccinic acid has a molecular formula of C6H10O4 , and 4-Methoxybenzyl phenylacetate has a molecular formula of C16H16O3 .Scientific Research Applications
Esterification Techniques : The compound plays a role in the development of esterification methods. Shah et al. (2014) discussed the conversion of carboxylic acids to corresponding 4-methoxybenzyl (PMB) esters using 4-methoxybenzyl-2,2,2-trichloroacetimidate, highlighting its effectiveness for complex or sensitive substrates (Shah et al., 2014).
Insulinotropic Potential : Research by Ladrière et al. (1998) investigated the insulin secretory response to various esters of succinic acid, including 2,2-Dimethylsuccinic acid derivatives, in rat pancreatic islets. This study is significant for understanding the potential of these compounds in diabetes treatment (Ladrière et al., 1998).
Synthesis of Amino Acid Esters : Stelakatos and Argyropoulos (1970) focused on synthesizing L-amino-acid 4-methoxybenzyl ester hydrochlorides, demonstrating the utility of 2,2-Dimethylsuccinic acid 4-(4-methoxybenzyl) ester in amino acid chemistry (Stelakatos & Argyropoulos, 1970).
Enzymatic Desymmetrization : Kedrowski (2003) explored the synthesis of orthogonally protected 2-methylcysteines using an enzymatic approach involving 4-methoxybenzyl alcohol, highlighting the compound's relevance in stereoselective synthesis (Kedrowski, 2003).
Chemical Reagents and Synthesis : Xiao-hui (2011) reported on the synthesis of a new ester of monochloro pyrethrum acid, using 4-methoxybenzyl ester, demonstrating the compound's utility in the development of novel chemical reagents (Xiao-hui, 2011).
Protecting Group in Organic Synthesis : The use of 2,2-Dimethylsuccinic acid 4-(4-methoxybenzyl) ester as a protecting group in organic synthesis is explored in several studies, such as Rosowskin and Yu (1989), highlighting its role in facilitating complex synthetic processes (Rosowskin & Yu, 1989).
Green Chemistry Applications : Villa et al. (2005) applied the compound in green chemistry, specifically in the synthesis of aromatic esters used in cosmetics, demonstrating its utility in eco-friendly methodologies (Villa et al., 2005).
properties
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-14(2,13(16)17)8-12(15)19-9-10-4-6-11(18-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDSPKVADVFSJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OCC1=CC=C(C=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylsuccinic acid 4-(4-methoxybenzyl) ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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